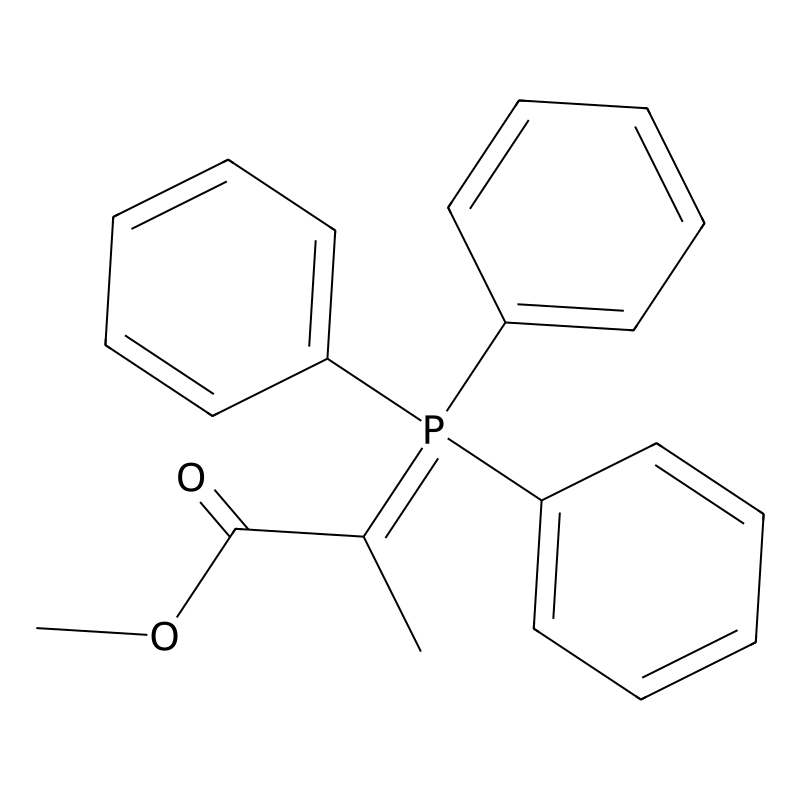

Methyl 2-(triphenylphosphoranylidene)propanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ylide Precursor

The key functional group in Methyl 2-(triphenylphosphoranylidene)propanoate is the triphenylphosphoranylidene (CPh3=P) moiety, commonly known as a ylide. Ylides are reactive intermediates that can participate in various cycloaddition and condensation reactions PubChem: . By incorporating the methyl ester group (CH3COO), this compound offers controlled reactivity compared to parent triphenylphosphine derivatives.

Phosphonium Salt Synthesis

The triphenylphosphoranylidene group can be readily converted into phosphonium salts through reactions with various electrophiles. These phosphonium salts are valuable intermediates in organic synthesis due to their diverse reactivity profile ScienceDirect.

Asymmetric Catalysis

The chirality of specifically designed Methyl 2-(triphenylphosphoranylidene)propanoate derivatives could potentially enable their application in asymmetric catalysis. Asymmetric catalysis is a powerful tool for creating enantiopure molecules, which are crucial in drug development and other areas Nature.

Methyl 2-(triphenylphosphoranylidene)propanoate, with the chemical formula and CAS number 2605-68-7, is a compound belonging to the class of ylides. It features a triphenylphosphoranylidene moiety, which is a reactive intermediate characterized by a carbon-carbon double bond adjacent to a positively charged phosphorus atom. This structure allows for significant reactivity in organic synthesis, particularly as a nucleophile due to the electron-withdrawing nature of the triphenylphosphonium group .

The compound appears as a white to light yellow crystalline solid and has a molecular weight of approximately 348.38 g/mol. Its physical properties include moderate solubility in organic solvents and a boiling point that remains unspecified in available literature . Methyl 2-(triphenylphosphoranylidene)propanoate is noted for its potential applications in asymmetric synthesis and catalysis, making it a valuable reagent in organic chemistry .

- Wittig Reaction: This compound can react with carbonyl compounds to form alkenes through the formation of an alkene product and triphenylphosphine oxide as a byproduct. The reaction can be represented as:

- Staudinger Reaction: It can also be utilized in the Staudinger reaction, which converts azides into imines, showcasing its versatility as a nucleophile .

These reactions highlight the utility of Methyl 2-(triphenylphosphoranylidene)propanoate in synthesizing complex organic molecules.

While specific biological activities of Methyl 2-(triphenylphosphoranylidene)propanoate are not extensively documented, compounds containing phosphonium ylides have been investigated for their potential roles in medicinal chemistry. The chirality introduced by this compound may facilitate its application in asymmetric catalysis, crucial for synthesizing enantiomerically pure drugs. Additionally, phosphonium compounds are known to exhibit antimicrobial properties, although further studies are needed to establish the biological profile of this specific ylide.

The synthesis of Methyl 2-(triphenylphosphoranylidene)propanoate typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound followed by esterification to introduce the methyl group. A common method includes:

- Formation of Ylide: React triphenylphosphine with an α-bromo or α-chloro propanoate.

- Nucleophilic Attack: The ylide formed can then react with various electrophiles, such as aldehydes or ketones.

- Esterification: The resulting product is then treated with methanol or methanol derivatives to yield the methyl ester form.

This multi-step synthesis allows for the controlled formation of Methyl 2-(triphenylphosphoranylidene)propanoate with desired purity levels .

Methyl 2-(triphenylphosphoranylidene)propanoate finds applications primarily in organic synthesis:

- Asymmetric Catalysis: Its ability to form chiral centers makes it useful in synthesizing enantiopure compounds, which are essential in pharmaceutical development.

- Building Block in Organic Synthesis: The compound serves as a versatile intermediate for constructing complex molecules through various reactions .

Methyl 2-(triphenylphosphoranylidene)propanoate shares similarities with other ylides and phosphonium compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphine | Base for ylide formation; used extensively in synthesis. |

| Benzylideneacetone | Ylide | Known for its role in Michael additions; less stable than Methyl 2-(triphenylphosphoranylidene)propanoate. |

| Phosphonium Ylide (e.g., Ph3P=CH2) | Ylide | Less sterically hindered; more reactive but less selective than Methyl 2-(triphenylphosphoranylidene)propanoate. |

| Methyl (E)-2-phenyl-3-phosphonopropenoate | Phosphonate | Similar reactivity but different functional groups affecting solubility and reactivity profiles. |

Methyl 2-(triphenylphosphoranylidene)propanoate stands out due to its stability and controlled reactivity, making it particularly useful for applications requiring precision and selectivity in organic synthesis .

The discovery of phosphorus ylides by Georg Wittig in 1954 revolutionized organic synthesis, enabling the direct formation of alkenes from aldehydes and ketones through the Wittig olefination reaction. Wittig’s work, which earned him the Nobel Prize in Chemistry in 1979, introduced a class of reagents capable of synthesizing complex alkenes with precise stereochemical control.

Phosphorus ylides, characterized by the P=C bond, were initially derived from triphenylphosphine and alkyl halides. Their reactivity depends on the stabilization of the ylidic carbon, which can be influenced by electron-withdrawing or electron-donating groups. Methyl 2-(triphenylphosphoranylidene)propanoate emerged as a critical semi-stabilized ylide, bridging the reactivity gap between fully stabilized and non-stabilized ylides.

Structural Classification as a Semi-Stabilized Wittig Reagent

Methyl 2-(triphenylphosphoranylidene)propanoate (C₂₂H₂₁O₂P) is classified as a semi-stabilized Wittig reagent due to the presence of an ester group (CO₂Me) adjacent to the ylidic carbon (Figure 1). This substituent provides moderate stabilization through resonance, reducing the reagent’s nucleophilicity compared to non-stabilized ylides but allowing reactivity with a broader range of carbonyl substrates.

Key Structural Features

- Triphenylphosphine Backbone: The PPh₃ group stabilizes the ylide via π-backbonding, enhancing its stability and shelf life.

- Ester Substituent: The CO₂Me group induces partial stabilization, enabling reactions with aldehydes and ketones while avoiding excessive reactivity that could lead to side reactions.

- Steric Effects: The triphenylphosphine moiety creates steric bulk, influencing the stereoselectivity and reaction kinetics.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₁O₂P | |

| Molecular Weight | 348.38 g/mol | |

| Purity (HPLC) | >95.0% | |

| Melting Point | 151–155°C | |

| Reactivity | Reacts with aldehydes and ketones |

Comparison with Other Wittig Reagents

Semi-stabilized ylides like methyl 2-(triphenylphosphoranylidene)propanoate occupy a middle ground in reactivity:

| Ylide Type | Stabilization Mechanism | Reactivity Profile |

|---|---|---|

| Non-stabilized | No electron-withdrawing groups | Highly reactive; forms alkenes with aldehydes |

| Semi-stabilized | Moderate EWG (e.g., CO₂Me) | Reacts with aldehydes and ketones; moderate E/Z selectivity |

| Stabilized | Strong EWG (e.g., NO₂, CN) | Limited to aldehydes; high E-selectivity |

This classification is derived from the ylide’s ability to stabilize the negative charge on the carbanion, which directly impacts its reactivity and substrate scope.

Reaction of Methyl 2-Bromopropanoate with Triphenylphosphine

The most widely employed synthetic route for methyl 2-(triphenylphosphoranylidene)propanoate involves the direct reaction of methyl 2-bromopropanoate with triphenylphosphine followed by base-mediated deprotonation [1] [2] [3]. This two-step process proceeds through initial quaternization of triphenylphosphine to form the corresponding phosphonium bromide salt, followed by deprotonation to generate the desired ylide.

The quaternization step involves nucleophilic attack of the phosphorus atom on the electrophilic carbon center adjacent to the bromine atom in methyl 2-bromopropanoate. This process follows an SN2 mechanism, resulting in the formation of the phosphonium salt intermediate [4]. The reaction kinetics are influenced by several factors including temperature, solvent polarity, and the electronic properties of the alkyl halide [4].

Research findings demonstrate that optimal conditions for the quaternization step typically involve heating the reactants at temperatures ranging from 70-80°C for extended periods. In aqueous biphasic systems, yields of 97% have been achieved using methyl 2-bromopropanoate and triphenylphosphine in water, followed by treatment with sodium hydroxide [3]. Alternative solvent systems employing toluene with potassium iodide as a phase-transfer catalyst have yielded 91% of the desired product under similar temperature conditions [3].

The mechanism proceeds through the formation of a phosphonium salt intermediate, which exists as a tight ion pair with the bromide counterion. The subsequent deprotonation step requires careful base selection to ensure complete conversion to the ylide without competing side reactions [5].

Optimization of Base Selection and Solvent Systems

The choice of base represents a critical parameter in the synthesis of methyl 2-(triphenylphosphoranylidene)propanoate, as it directly influences both the reaction yield and the stereochemical outcome [5] [6]. For stabilized ylides such as methyl 2-(triphenylphosphoranylidene)propanoate, which contain electron-withdrawing groups that enhance the acidity of the methyl protons, relatively weak bases can be employed effectively.

Sodium hydroxide has emerged as the most commonly used base for this transformation, offering several advantages including commercial availability, cost-effectiveness, and compatibility with aqueous reaction media [1] [2] [3]. Aqueous sodium hydroxide solutions with concentrations ranging from 1-10 M have been successfully employed, with higher concentrations generally providing more rapid deprotonation kinetics [3].

The optimization of solvent systems has revealed that biphasic systems combining aqueous and organic phases provide superior results compared to homogeneous systems [1] [2]. Dichloromethane-water biphasic systems enable efficient extraction of the product ylide into the organic phase while maintaining the base in the aqueous phase, facilitating product isolation and purification [2] [7].

Research data indicate that reaction temperature significantly affects both the rate of quaternization and the stability of the resulting ylide. Lower temperatures (20°C) can be employed when using more concentrated base solutions, achieving yields of approximately 75% in significantly reduced reaction times (0.25 hours) [3]. However, higher temperatures (70-80°C) generally provide more complete conversion, particularly for less reactive alkyl halides [1] [3].

Table 1: Reaction Conditions and Yields for Methyl 2-(Triphenylphosphoranylidene)propanoate Synthesis

| Method | Temperature (°C) | Reaction Time (h) | Solvent System | Base | Yield (%) |

|---|---|---|---|---|---|

| Methyl 2-bromopropanoate + TPP (Water/NaOH) | 70 | 23.0 | Water/Dichloromethane | NaOH (1M) | 97 |

| Methyl 2-bromopropanoate + TPP (Toluene/KI) | 70 | 20.0 | Toluene/Water | NaOH (10N) | 91 |

| Methyl 2-bromopropanoate + TPP (DCM/NaOH) | 20 | 0.25 | Dichloromethane/Water | NaOH (2M) | ~75 |

| Ethyl 2-bromopropanoate + TPP (Ethyl acetate) | 75-80 | 24.0 | Ethyl acetate | NaOH (2M) | 75.2 |

| tert-Butyl 2-bromopropanoate + TPP (Acetonitrile) | 25 | 18.0 | Acetonitrile/Toluene | NaOH (10%) | ~70 |

Table 2: Base Selection for Phosphoranylidene Synthesis

| Base Type | Strength | Application | Solvent Compatibility |

|---|---|---|---|

| n-Butyllithium | Strong | Non-stabilized ylides | THF, Ether |

| Sodium tert-butoxide | Strong | General use | Alcohols, DMSO |

| Potassium tert-butoxide | Strong | General use | Alcohols, DMSO |

| Sodium hydroxide | Moderate | Stabilized ylides | Water, Alcohols |

| Potassium carbonate | Weak | Stabilized ylides | Water, Alcohols |

| Lithium hexamethyldisilazide | Strong | General use | THF, Toluene |

| Sodium hexamethyldisilazide | Strong | General use | THF, Toluene |

| Potassium hexamethyldisilazide | Strong | General use | THF, Toluene |

The data demonstrate that the identification of a suitable base is often an important step when optimizing ylide synthesis reactions [5]. Because phosphonium ylides are seldom isolated, the byproducts generated upon deprotonation essentially play the role of additives in subsequent reactions, thus the choice of base has a strong influence on both efficiency and stereochemical outcomes [5] [8].

Alternative Routes Using Phosphonium Salt Precursors

Alternative synthetic approaches to methyl 2-(triphenylphosphoranylidene)propanoate have been developed to address limitations associated with the traditional alkyl halide route. These methods focus on the utilization of pre-formed phosphonium salt precursors or alternative electrophilic partners [9] [10].

One significant alternative involves the use of phosphonium hexafluorophosphates and tetrafluoroborates, which are typically prepared through anion exchange processes from halide salts [9]. These salts offer improved stability and can be stored for extended periods without decomposition, making them attractive starting materials for large-scale synthesis.

Multi-component reaction approaches have been developed that combine triphenylphosphine with propylate derivatives using heterogeneous catalysts [11]. These methods employ magnetic nanoparticles such as CuFe₂O₄@MIL-101(Fe) to facilitate the formation of phosphoranylidene derivatives under mild conditions [11]. The use of magnetic catalysts enables easy recovery and recycling, addressing sustainability concerns associated with traditional synthetic methods.

Recent research has demonstrated the preparation of stabilized phosphorus ylides through multicomponent reactions involving triphenylphosphine, dialkyl acetylenedicarboxylates, and various acids [12] [13]. These reactions proceed through Michael addition of triphenylphosphine to activated alkenes, followed by protonation and subsequent cyclization to form stable ylide products [12].

The development of base-free catalytic approaches represents another significant advancement in ylide synthesis [14]. These methods utilize organocatalysts such as tributylphosphine to promote ylide formation without requiring stoichiometric base, thus reducing waste generation and simplifying purification procedures [14].

Large-Scale Synthesis and Industrial Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors including raw material costs, reaction scalability, waste minimization, and product purification [15] [3]. For methyl 2-(triphenylphosphoranylidene)propanoate, several key considerations have emerged from industrial development efforts.

Economic analysis indicates that the cost of triphenylphosphine represents a significant portion of the overall production cost, making the development of efficient recovery and recycling methods essential for commercial viability [16]. Recent advances in electrochemical reduction of triphenylphosphine oxide to triphenylphosphine offer promising solutions for reagent recycling [16] [17].

The electroreduction methodology employs aluminum anodes in combination with supporting electrolytes that continuously regenerate Lewis acids from anodic oxidation products [16]. This approach enables the direct reduction of triphenylphosphine oxide byproducts back to the active phosphine reagent, significantly reducing material costs and waste generation [16].

Large-scale synthesis requires optimization of reaction conditions to minimize energy consumption while maintaining high yields and product quality [3]. Industrial implementations typically employ continuous flow reactors that enable precise temperature and residence time control, leading to more consistent product quality and improved safety profiles [18] [19].

Heat management becomes particularly critical in large-scale operations due to the exothermic nature of phosphonium salt formation [4]. Industrial reactors incorporate sophisticated heat exchange systems to maintain optimal temperature profiles throughout the reaction vessel, preventing hot spots that could lead to product decomposition or side reactions.

Table 3: Solvent Effects on Phosphoranylidene Synthesis

| Solvent | Polarity | Dielectric Constant | Reactivity Effect | Typical Application |

|---|---|---|---|---|

| Toluene | Low | 2.4 | Good for quaternization | Phosphonium salt formation |

| Acetonitrile | High | 37.5 | Excellent for quaternization | One-pot synthesis |

| Dichloromethane | Moderate | 8.9 | Good for extraction | Product isolation |

| Water | High | 80.1 | Required for base treatment | Base deprotonation |

| Ethyl acetate | Moderate | 6.0 | Good for quaternization | Reflux conditions |

| THF | Moderate | 7.5 | Good for ylide formation | Ylide generation |

| DMSO | High | 46.7 | Stabilizes ylides | Stable ylide preparation |

| DMF | High | 36.7 | Alternative high-polarity solvent | High-temperature reactions |

Product purification at industrial scale typically involves crystallization from appropriate solvent systems, with hexane washes being commonly employed to remove impurities [3]. The choice of purification method significantly impacts both product quality and overall process economics, with crystallization generally preferred over chromatographic methods due to cost and scalability advantages.

Quality control measures for industrial production include comprehensive analytical testing using High Performance Liquid Chromatography (HPLC) to ensure product purity exceeds 95% [20]. Additional specifications include melting point determination (151-155°C), ester value analysis (157-162), and Nuclear Magnetic Resonance (NMR) confirmation of structural integrity [20].

Storage and handling considerations for large-scale operations require inert atmosphere conditions due to the air-sensitive nature of the product [20]. Industrial facilities typically employ nitrogen blanketing systems and specialized packaging to maintain product stability during storage and transportation [15].

The development of continuous manufacturing processes has enabled significant improvements in production efficiency and product consistency [19]. These systems incorporate real-time monitoring and control capabilities that enable rapid response to process variations, ensuring consistent product quality and minimizing waste generation.

The nuclear magnetic resonance spectroscopic analysis of methyl 2-(triphenylphosphoranylidene)propanoate reveals distinctive features characteristic of phosphorus ylide compounds. The compound exhibits complex spectral behavior due to the presence of geometrical isomers resulting from restricted rotation around the carbon-carbon partial double bond [1] [2].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Spectroscopic Analysis

The ¹H nuclear magnetic resonance spectrum of methyl 2-(triphenylphosphoranylidene)propanoate displays characteristic signals that reflect both the major (E) and minor (Z) geometrical isomers present in solution. The major isomer, typically representing 65-70% of the mixture, exhibits a distinctive pattern with the ylide proton appearing as a doublet at δ 5.30-5.47 parts per million with phosphorus-proton coupling constants (³J_PH) ranging from 15.6 to 20.1 hertz [1] [3].

The methoxy groups provide diagnostic signals, with the major isomer showing resonances at δ 3.12 and δ 3.77 parts per million, while the minor isomer displays signals at δ 3.68 and δ 3.76 parts per million. The aromatic protons of the triphenylphosphine moiety appear as complex multipiples in the region δ 7.01-7.77 parts per million, encompassing signals from all three phenyl rings [1] [3].

Dynamic nuclear magnetic resonance effects are observed at variable temperatures, with coalescence of methoxy resonances occurring around 90°C, indicating restricted rotation around the ylide backbone. The calculated free energy barrier for this dynamic process amounts to approximately 68.2 ± 2 kilojoules per mole [1].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Spectroscopic Characteristics

The ¹³C nuclear magnetic resonance spectrum provides crucial structural information, particularly regarding the ylidic carbon atom. The phosphorus-bound carbon appears highly deshielded at δ 37.7-43.7 parts per million for the major isomer, with large one-bond phosphorus-carbon coupling constants (¹J_PC) ranging from 122 to 135 hertz, confirming the strong phosphorus-carbon bond character [1] [3].

The carbonyl carbon resonates in the expected range of δ 169-174 parts per million, while the methoxy carbons appear at δ 49-53 parts per million. The aromatic carbons of the triphenylphosphine groups display characteristic patterns with the ipso carbons showing substantial phosphorus coupling (¹J_PC = 91-93 hertz) and appearing around δ 126-127 parts per million [1] [3].

Phosphorus-31 Nuclear Magnetic Resonance (³¹P Nuclear Magnetic Resonance) Analysis

The ³¹P nuclear magnetic resonance spectrum provides definitive confirmation of the ylide structure, with the phosphorus signal appearing in the range δ 22.5-24.9 parts per million. This chemical shift range is characteristic of stabilized phosphorus ylides and represents a significant downfield shift compared to free triphenylphosphine (δ -5 parts per million) [4] [1].

The presence of both geometrical isomers is reflected in the ³¹P nuclear magnetic resonance spectrum, with the major and minor isomers showing slightly different chemical shifts (typically differing by 0.5-1.0 parts per million). This variation arises from the different electronic environments experienced by the phosphorus atom in each geometrical configuration [1] [4].

X-ray Crystallographic Studies of Ylide Geometry

Crystallographic analysis of phosphorus ylides related to methyl 2-(triphenylphosphoranylidene)propanoate has provided valuable insights into the molecular geometry and bonding characteristics of these compounds. Single crystal X-ray diffraction studies reveal distinctive structural features that distinguish ylides from conventional organic compounds [5] [6].

Molecular Geometry and Bond Parameters

The crystallographic data reveals that the phosphorus-carbon bond length in ylide compounds typically ranges from 1.676 to 1.745 angstroms, significantly shorter than a standard phosphorus-carbon single bond (approximately 1.85 angstroms) [6] [7]. This contraction reflects the partial double bond character arising from the ylide resonance structure.

The carbon-carbon bond adjacent to the ylide center exhibits partial double bond character, with bond lengths typically in the range of 1.377 to 1.412 angstroms, intermediate between single (1.54 angstroms) and double (1.34 angstroms) carbon-carbon bonds [6] [8]. This observation supports the conjugation between the ylide moiety and the adjacent carbonyl group.

The phosphorus-carbon-carbon bond angle varies considerably, ranging from 113.6 to 127.6 degrees, demonstrating the flexibility of the ylide backbone in accommodating different substituents [6] [8]. The carbon-phosphorus-carbon angles around the phosphorus center typically range from 107 to 111 degrees, representing a distortion from ideal tetrahedral geometry (109.5 degrees).

Hybridization and Planarity

Crystallographic analysis reveals that the hybridization state of the ylidic carbon atom is sensitive to the electronic nature of attached substituents. For most stabilized ylides, the carbon atom adopts an essentially planar configuration with the sum of bond angles approaching 360 degrees, consistent with sp² hybridization [8] [5].

However, compounds bearing highly electronegative substituents such as fluorine exhibit significant pyramidalization at the ylidic carbon, with angle sums of 345-351 degrees, indicating a tendency toward sp³ hybridization [8]. This structural variation reflects the balance between ylide stabilization and steric factors.

Intermolecular Interactions and Crystal Packing

X-ray crystallographic studies have identified important intermolecular interactions that influence crystal packing. Hydrogen bonding interactions, particularly involving the carbonyl oxygen atoms, play a crucial role in determining the solid-state structure [5] [9]. These interactions often result in the formation of centrosymmetric dimers or extended chain structures.

The aromatic rings of the triphenylphosphine moiety frequently participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice. These non-covalent interactions can influence the preferred conformation of the ylide in the solid state [5] [10].

Infrared and Mass Spectrometric Identification

Infrared Spectroscopic Characterization

Infrared spectroscopy provides valuable diagnostic information for the identification and characterization of methyl 2-(triphenylphosphoranylidene)propanoate. The infrared spectrum exhibits several characteristic absorption bands that reflect the unique structural features of phosphorus ylides [11] [12].

The carbonyl stretching vibrations appear as strong absorptions in the region 1740-1745 cm⁻¹ for the primary ester carbonyl group. Additional carbonyl-related absorptions are observed at 1631-1640 cm⁻¹, attributed to the conjugated carbonyl system resulting from ylide-carbonyl interaction [3] [1]. This lower frequency absorption reflects the extended conjugation and partial enolate character of the system.

The phosphorus-carbon stretching vibration appears as a medium-intensity band in the region 1366-1439 cm⁻¹, characteristic of the ylide phosphorus-carbon bond [3] [11]. The triphenylphosphine moiety contributes absorptions in the region 1090-1190 cm⁻¹, corresponding to phosphorus-phenyl stretching vibrations.

Aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches are observed at 2800-3000 cm⁻¹. The overall infrared spectrum provides a diagnostic fingerprint for the identification of this class of compounds [12] [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methyl 2-(triphenylphosphoranylidene)propanoate reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [3]. The molecular ion peak appears at mass-to-charge ratio 348, corresponding to the molecular formula C₂₂H₂₁O₂P, though this peak is typically of low intensity (1-10% relative intensity).

The base peak in the mass spectrum consistently appears at mass-to-charge ratio 262, corresponding to the triphenylphosphine fragment [PPh₃]⁺ [3]. This fragmentation pathway involves cleavage of the phosphorus-carbon ylide bond, resulting in the formation of the stable triphenylphosphine cation. This fragmentation pattern is highly characteristic of triphenylphosphine-derived ylides and serves as a diagnostic feature.

Other significant fragmentations include loss of the methoxy group (mass-to-charge ratio 317, [M-31]⁺) and loss of the entire methoxycarbonyl group (mass-to-charge ratio 289, [M-59]⁺), representing α-cleavage reactions adjacent to the carbonyl group. The phenyl cation at mass-to-charge ratio 77 and phosphonium fragments at mass-to-charge ratio 183-185 provide additional structural confirmation [3].

The fragmentation pathways observed in the mass spectrum reflect the relative stability of different ionic species and provide insights into the bonding characteristics of the ylide structure. The predominant formation of the triphenylphosphine fragment indicates the lability of the phosphorus-carbon ylide bond under electron impact conditions, consistent with the ionic character of this linkage [14] [15].

Spectroscopic Data Integration

The combination of nuclear magnetic resonance, infrared, and mass spectrometric data provides comprehensive structural characterization of methyl 2-(triphenylphosphoranylidene)propanoate. The spectroscopic evidence consistently supports the ylide structure and confirms the presence of geometrical isomers in solution.

The nuclear magnetic resonance data establishes the connectivity and stereochemistry, while infrared spectroscopy confirms the functional group assignments and provides information about molecular interactions. Mass spectrometry validates the molecular formula and reveals the fragmentation behavior characteristic of phosphorus ylides.